molecular formula C18H19FN4S B12278888 N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12278888
M. Wt: 342.4 g/mol
InChI Key: QCYPEHRROIQKJG-UHFFFAOYSA-N
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Description

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the condensation of 2-aminothiophenol with a fluorinated aldehyde to form the benzothiazole core. This intermediate is then reacted with piperidine derivatives under controlled conditions to introduce the piperidine ring. Finally, the pyridine ring is incorporated through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity .

Properties

Molecular Formula

C18H19FN4S

Molecular Weight

342.4 g/mol

IUPAC Name

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C18H19FN4S/c1-22(17-4-2-3-9-20-17)14-7-10-23(11-8-14)18-21-15-6-5-13(19)12-16(15)24-18/h2-6,9,12,14H,7-8,10-11H2,1H3

InChI Key

QCYPEHRROIQKJG-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F)C4=CC=CC=N4

Origin of Product

United States

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